Benzo[f]quinolin-5-ol
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Overview
Description
Benzo[f]quinolin-5-ol is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its broad spectrum of bioactivity and applications in medicinal and industrial chemistry . The compound consists of a benzene ring fused with a pyridine ring, with a hydroxyl group attached at the 5th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinolin-5-ol can be achieved through various methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid.
Microwave-Assisted Synthesis: This modern approach uses microwave irradiation to promote the reaction, resulting in higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound often involves the use of eco-friendly and sustainable processes. These include solvent-free reactions, the use of recyclable catalysts, and green chemistry techniques such as ultraviolet irradiation-promoted synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzo[f]quinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Benzo[f]quinolin-5-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzo[f]quinolin-5-ol involves its interaction with molecular targets and pathways within cells. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . It can also interact with DNA and proteins, affecting their function and stability .
Comparison with Similar Compounds
Benzo[f]quinolin-5-ol is unique compared to other similar compounds due to its specific structure and functional group. Similar compounds include:
Quinoline: A simpler analog without the hydroxyl group.
Isoquinoline: An analog with the nitrogen atom in a different position.
Quinazoline: An aza derivative of quinoline.
Naphthalene: An analog with a carbon instead of the nitrogen.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
65690-56-4 |
---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
benzo[f]quinolin-5-ol |
InChI |
InChI=1S/C13H9NO/c15-12-8-9-4-1-2-5-10(9)11-6-3-7-14-13(11)12/h1-8,15H |
InChI Key |
PAANDJQFKIOOFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C(=CC2=C1)O)N=CC=C3 |
Origin of Product |
United States |
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